Welcome to the BenchChem Online Store!
molecular formula C12H14N2O B8758025 1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone CAS No. 59942-89-1

1-(2-Isopropylpyrazolo[1,5-a]pyridin-3-yl)ethanone

Cat. No. B8758025
M. Wt: 202.25 g/mol
InChI Key: HSVNIJDFSGCUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04028370

Procedure details

A mixture of 4.2g of 2-isopropylpyrazolo[1,5-a]pyridine, 10.2g of acetic anhydride and 2-3 drops of concentrated sulfuric acid was refluxed for 7 hr. After cooling, the mixture was added to 200 ml of 4M potassium hydroxide solution and stirred for 1 hr. The solution was extracted with chloroform and the chloroform solution was dried over sodium sulfate. The dried chloroform solution was concentrated and the residue was column-chromatographed over alumina to isolate objective product. Recrystallization from n-hexane gave 4.3g of colorless needles, mp 74° C. Yield 67%.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[C:13](OC(=O)C)(=[O:15])[CH3:14]>S(=O)(=O)(O)O.[OH-].[K+]>[C:13]([C:12]1[C:4]([CH:1]([CH3:3])[CH3:2])=[N:5][N:6]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=12)(=[O:15])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(C)C1=NN2C(C=CC=C2)=C1
Name
Quantity
10.2 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 7 hr
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform solution was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried chloroform solution was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was column-chromatographed over alumina
CUSTOM
Type
CUSTOM
Details
to isolate objective product
CUSTOM
Type
CUSTOM
Details
Recrystallization from n-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)C=1C(=NN2C1C=CC=C2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.